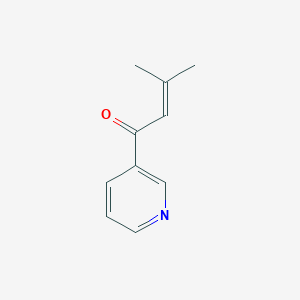

3-Methyl-1-pyridin-3-yl-but-2-en-1-one

Description

3-Methyl-1-pyridin-3-yl-but-2-en-1-one is a pyridine-derived enone compound characterized by a conjugated α,β-unsaturated ketone system (but-2-en-1-one backbone) with a pyridin-3-yl group at position 1 and a methyl substituent at position 3 (Figure 1). This structure confers unique electronic properties due to the electron-withdrawing pyridine ring and the conjugation across the enone system, making it relevant in synthetic chemistry for Michael additions or as a ligand in coordination chemistry.

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

3-methyl-1-pyridin-3-ylbut-2-en-1-one |

InChI |

InChI=1S/C10H11NO/c1-8(2)6-10(12)9-4-3-5-11-7-9/h3-7H,1-2H3 |

InChI Key |

LSVAYKSXGPEZFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)C1=CN=CC=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares 3-Methyl-1-pyridin-3-yl-but-2-en-1-one with three structurally related pyridine derivatives from the Catalog of Pyridine Compounds and a crystallographically characterized analog from Structure Reports :

Key Observations :

- Substituent Effects : The target compound lacks polar groups like amines or fluorine, resulting in lower polarity compared to analogs in rows 2–4. This influences solubility and intermolecular interactions.

- Conjugation: All compounds feature conjugated systems (enone or aromatic pyridine), but the presence of electron-donating groups (e.g., methoxy in row 3) or electron-withdrawing groups (e.g., fluorine in row 4) modulates electronic properties.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystal engineering and solubility, vary significantly:

- (Z)-1-Phenyl-3-(3-pyridylmethylamino)-but-2-en-1-one : The amine group facilitates N–H···O and N–H···N hydrogen bonds, forming a 2D network. This contrasts with the target compound, which lacks H-bond donors, leading to weaker van der Waals-dominated packing .

- Fluorinated Analog : The fluorine atom and oxime group enable C–F···H and O–H···N interactions, enhancing crystal stability.

Graph set analysis (as per Etter’s formalism ) would classify these interactions into motifs like R₂²(8) for amine-mediated H-bonds in , whereas the target compound may exhibit simpler C(6) chains via C–H···O contacts.

Research Findings and Methodological Insights

- Crystallographic Studies: The structure of (Z)-1-Phenyl-3-(3-pyridylmethylamino)-but-2-en-1-one was resolved using SHELX software , highlighting the utility of this tool in elucidating enone conformations and H-bond networks.

- Synthetic Utility : Pyridine derivatives with silyl ethers (e.g., row 4) are often intermediates in protected alcohol synthesis, whereas the target compound’s simpler structure favors catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.